molecular formula C8H14ClF3O3S B15325259 3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride

3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B15325259
M. Wt: 282.71 g/mol
InChI Key: YWFBLSBTIHRXAQ-UHFFFAOYSA-N
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Description

3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride is a specialized organosulfur compound characterized by an aliphatic butane backbone substituted with a trifluoroethoxy methyl group and a terminal sulfonyl chloride (-SO₂Cl) moiety. The sulfonyl chloride group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters. The trifluoroethoxy group enhances lipophilicity and metabolic stability, traits often leveraged in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C8H14ClF3O3S

Molecular Weight

282.71 g/mol

IUPAC Name

3-methyl-2-(2,2,2-trifluoroethoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C8H14ClF3O3S/c1-6(2)7(4-16(9,13)14)3-15-5-8(10,11)12/h6-7H,3-5H2,1-2H3

InChI Key

YWFBLSBTIHRXAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COCC(F)(F)F)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 3-methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-ol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and allows for better control over reaction conditions, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, which can modify the chemical properties of the target compounds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs, particularly those that require sulfonyl functional groups for activity.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoroethoxy group can influence the reactivity and stability of the compound, potentially enhancing its effectiveness in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.

Comparison with Similar Compounds

Lansoprazole Sulphone (Impurity B)

Structure : 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphonyl]-1H-benzimidazole .
Key Differences :

  • Backbone : Lansoprazole Sulphone features a benzimidazole-pyridine aromatic system, whereas the target compound has an aliphatic butane chain.
  • Functional Groups : Both share sulfonyl and trifluoroethoxy groups, but the sulfonyl group in Lansoprazole Sulphone is part of a proton pump inhibitor (PPI) pharmacophore, while the sulfonyl chloride in the target compound is a reactive intermediate.
  • Applications : Lansoprazole Sulphone is a degradation product of the antiulcer drug Lansoprazole, whereas the target compound is likely used in synthetic pathways to build sulfonamide-based molecules .

Triflusulfuron Methyl Ester

Structure: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate . Key Differences:

  • Core Structure : Triflusulfuron contains a triazine-sulfonyl urea backbone, contrasting with the aliphatic sulfonyl chloride.
  • Reactivity : The sulfonyl urea group in Triflusulfuron is stable and biologically active as a herbicide, whereas the sulfonyl chloride group is highly electrophilic.
  • Trifluoroethoxy Role : Both compounds use this group for steric and electronic modulation, but in Triflusulfuron, it enhances herbicidal activity .

Dexlansoprazole Derivatives

Structure : Derivatives include sulfinyl (e.g., (R)-sulfinyl) and sulfonyl variants attached to a benzimidazole-pyridine system .
Key Differences :

  • Oxidation State : Dexlansoprazole derivatives exist as sulfoxides (sulfinyl) or sulfones, while the target compound is a sulfonyl chloride.
  • Biological Role: The sulfinyl group in Dexlansoprazole is critical for PPI activity, whereas the sulfonyl chloride is non-pharmacological and used in synthesis .

Structural and Functional Data Table

Compound Name Core Structure Functional Groups Key Applications
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride Aliphatic butane Sulfonyl chloride, Trifluoroethoxy Synthetic intermediate
Lansoprazole Sulphone (Impurity B) Benzimidazole-pyridine Sulfonyl, Trifluoroethoxy Pharmaceutical degradation product
Triflusulfuron Methyl Ester Triazine-sulfonyl urea Sulfonyl urea, Trifluoroethoxy Herbicide
Dexlansoprazole Benzimidazole-pyridine Sulfinyl, Trifluoroethoxy Proton pump inhibitor (PPI)

Research Implications

  • Pharmaceuticals : The target compound could serve as a precursor to sulfonamide drugs, analogous to Lansoprazole’s synthesis pathway .

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